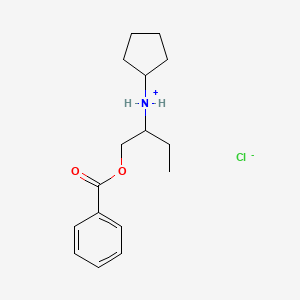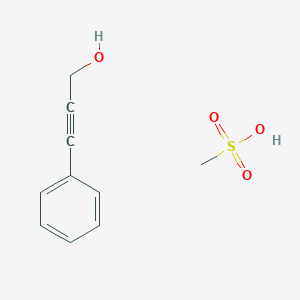
Butyrophenone, 4'-fluoro-4-(7-hydroxyspiro(benzopyran-3(2H),4'-piperidin)-1'-yl)-, hydrochloride, hemihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyrophenone, 4’-fluoro-4-(7-hydroxyspiro(benzopyran-3(2H),4’-piperidin)-1’-yl)-, hydrochloride, hemihydrate is a synthetic compound that belongs to the class of butyrophenones These compounds are known for their diverse pharmacological activities, including antipsychotic and antiemetic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone derivatives typically involves the reaction of a butyrophenone core with various substituents. For this specific compound, the synthetic route may involve:
Formation of the butyrophenone core: This can be achieved through Friedel-Crafts acylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the fluoro group: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Spirocyclization: The formation of the spiro(benzopyran-3(2H),4’-piperidin) structure can be achieved through cyclization reactions involving appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group can be done using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Formation of the hydrochloride salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the butyrophenone core can be reduced to form alcohols.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
It may serve as a tool for studying biological processes, particularly those involving neurotransmitter systems.
Medicine
Industry
Used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用機序
The mechanism of action of butyrophenone derivatives typically involves antagonism of dopamine receptors, particularly the D2 receptor. This leads to a decrease in dopaminergic neurotransmission, which is beneficial in conditions like schizophrenia and other psychotic disorders.
類似化合物との比較
Similar Compounds
Haloperidol: Another butyrophenone derivative with antipsychotic properties.
Droperidol: Used as an antiemetic and antipsychotic.
Trifluperidol: Known for its potent antipsychotic effects.
Uniqueness
The presence of the spiro(benzopyran-3(2H),4’-piperidin) structure and the specific substitution pattern may confer unique pharmacological properties, potentially offering advantages in terms of efficacy and side effect profile.
特性
CAS番号 |
73962-19-3 |
|---|---|
分子式 |
C22H25ClFNO3 |
分子量 |
405.9 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-4-(7-hydroxyspiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H24FNO3.ClH/c23-17-8-6-16(7-9-17)19(25)5-2-12-24-13-10-22(11-14-24)15-27-21-18(22)3-1-4-20(21)26;/h1,3-4,6-9,26H,2,5,10-15H2;1H |
InChIキー |
NMGPKQCLFQDDEI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC12COC3=C2C=CC=C3O)CCCC(=O)C4=CC=C(C=C4)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


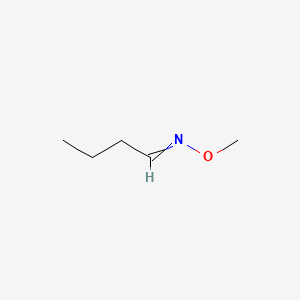
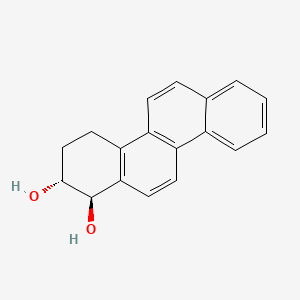

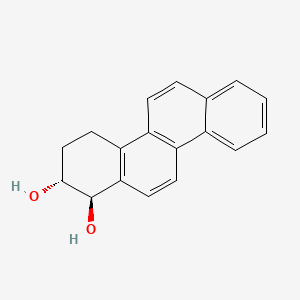


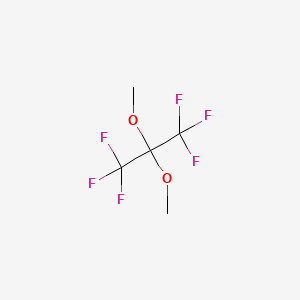
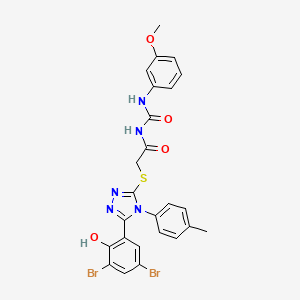
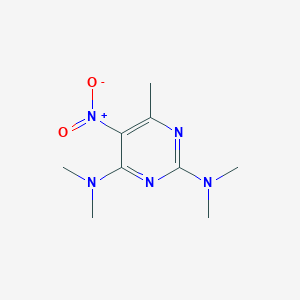
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
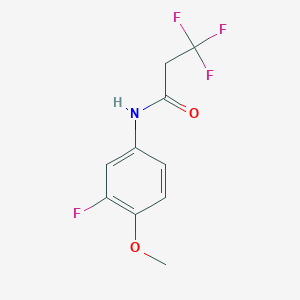
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
